molecular formula C9H6O4S2 B2527020 6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid CAS No. 2229434-99-3

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B2527020
CAS No.: 2229434-99-3
M. Wt: 242.26
InChI Key: AUCZIXARSMGJKL-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is known for its stable and electron-rich structure, making it an attractive candidate for various applications in the fields of chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Material Science Applications

1.1. Organic Electronics

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid serves as a building block for the synthesis of conjugated polymers and small molecules used in organic electronics. Its incorporation into hole transport materials (HTMs) has shown promising results in improving the performance of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). For instance, research indicates that thieno[3,2-b]thiophene derivatives exhibit excellent charge transport properties due to their planar structure and effective π-π stacking interactions, which are crucial for enhancing device efficiency .

1.2. Photovoltaic Devices

In photovoltaic applications, compounds based on thieno[3,2-b]thiophene have been utilized to optimize the electronic properties of active layers in solar cells. The introduction of various substituents on the thieno[3,2-b]thiophene core can significantly affect the optical band gap and charge mobility, leading to devices with improved fill factors and open-circuit voltages .

Medicinal Chemistry Applications

2.1. Anticancer Activity

Recent studies have explored the anticancer potential of thieno[3,2-b]thiophene derivatives, including this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from this core structure have shown selective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

  • A series of thiophene-based compounds were evaluated for their cytotoxic activities against human cancer cell lines.
  • Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced anticancer efficacy.

Organic Synthesis Applications

3.1. Synthesis of Novel Compounds

This compound is a versatile intermediate in organic synthesis, particularly in generating new thiophene derivatives through various reactions such as nucleophilic substitutions and coupling reactions. The ability to modify its functional groups allows chemists to tailor compounds for specific applications in pharmaceuticals and materials science.

Table 1: Summary of Reactions Involving this compound

Reaction TypeConditionsProductsReference
Nucleophilic SubstitutionBase-catalyzed conditionsFunctionalized thiophenes
Coupling ReactionsPalladium-catalyzed couplingExtended π-conjugated systems
ReductionMild reducing conditionsAlcohols or aldehydes

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Its electron-rich structure allows it to participate in various chemical reactions, potentially affecting biological processes at the molecular level. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is a compound belonging to the thieno[3,2-b]thiophene family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8O4S2C_9H_8O_4S_2, with a molecular weight of approximately 232.29 g/mol. The compound features a thieno[3,2-b]thiophene core structure with methoxycarbonyl and carboxylic acid functional groups that may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H8O4S2
Molecular Weight232.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-b]thiophene exhibit significant antimicrobial properties. For instance, studies have shown that certain thieno derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study focusing on ulcerative colitis models, related compounds demonstrated the ability to suppress pro-inflammatory cytokines such as IL-6 and IL-9 while promoting the anti-inflammatory cytokine IL-10. This suggests a potential therapeutic role in managing inflammatory bowel diseases.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of mTORC1 Activation : Related compounds have shown to suppress the mammalian target of rapamycin complex 1 (mTORC1), which plays a critical role in cellular growth and metabolism.
  • Modulation of Gut Microbiota : Some studies indicate that these compounds can restore gut microbial diversity, which is crucial for maintaining intestinal health.
  • Cytokine Regulation : The ability to modulate cytokine levels suggests a pathway for therapeutic intervention in inflammatory conditions.

Case Studies

  • Ulcerative Colitis Model : In experiments using dextran sodium sulfate (DSS) to induce ulcerative colitis in mice, treatment with thieno derivatives resulted in reduced inflammation and improved gut health by restoring microbial balance and reducing inflammatory cytokines .
  • Antibacterial Activity : A study evaluating the antibacterial effects of thieno derivatives against various pathogens found significant inhibition rates, particularly against Gram-positive bacteria .

Properties

IUPAC Name

3-methoxycarbonylthieno[3,2-b]thiophene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S2/c1-13-9(12)4-3-14-5-2-6(8(10)11)15-7(4)5/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCZIXARSMGJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1SC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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